molecular formula C7H12N2OS B13074018 (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol

(3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol

Cat. No.: B13074018
M. Wt: 172.25 g/mol
InChI Key: IFOJIFWOAGPOHQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol: is a chiral compound featuring an amino group, a thiazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methylthiazole and 3-aminopropanol.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) with controlled temperatures ranging from 0°C to 100°C, depending on the specific step.

Industrial Production Methods

Industrial production methods often involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors are employed to maintain consistent quality and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

    Ligand: Acts as a ligand in coordination chemistry.

Biology

    Enzyme Inhibitor: Potential inhibitor of specific enzymes due to its structural features.

    Biochemical Probes: Used in studies to understand biochemical pathways.

Medicine

    Pharmaceuticals: Investigated for its potential as a drug candidate due to its bioactive properties.

    Drug Delivery: Utilized in the development of drug delivery systems.

Industry

    Agrochemicals: Employed in the synthesis of pesticides and herbicides.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazole ring and amino group are crucial for binding to active sites, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)butan-1-ol: Similar structure with an additional carbon in the side chain.

    (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol: Shorter side chain compared to the target compound.

    (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)pentan-1-ol: Longer side chain, affecting its physical and chemical properties.

Uniqueness

The unique combination of the thiazole ring, amino group, and hydroxyl group in (3S)-3-Amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol provides distinct reactivity and potential for diverse applications, distinguishing it from other similar compounds.

This compound , highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

(3S)-3-amino-3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-5-7(11-4-9-5)6(8)2-3-10/h4,6,10H,2-3,8H2,1H3/t6-/m0/s1

InChI Key

IFOJIFWOAGPOHQ-LURJTMIESA-N

Isomeric SMILES

CC1=C(SC=N1)[C@H](CCO)N

Canonical SMILES

CC1=C(SC=N1)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.